molecular formula C8H7BrN2 B2423987 3-Bromo-4-methylpyridine-2-acetonitrile CAS No. 1701600-95-4

3-Bromo-4-methylpyridine-2-acetonitrile

カタログ番号 B2423987
CAS番号: 1701600-95-4
分子量: 211.062
InChIキー: ZAQXXATXPGIYSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-methylpyridine is a halogenated heterocycle . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 . It may be used as a building block in the preparation of various compounds, such as substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors, benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor, and a novel isomer of ascididemin .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylpyridine includes a bromine atom attached to the third carbon of the pyridine ring and a methyl group attached to the fourth carbon . The SMILES string representation of this molecule is Cc1ccncc1Br .


Physical And Chemical Properties Analysis

3-Bromo-4-methylpyridine has a refractive index of 1.56 (lit.), a boiling point of 199-200 °C (lit.), and a density of 1.549 g/mL at 25 °C (lit.) .

科学的研究の応用

Photocatalytic Reactions

Research has demonstrated the use of compounds similar to 3-Bromo-4-methylpyridine-2-acetonitrile in photocatalytic reactions. For instance, Hecker, Fanwick, and McMillin (1991) investigated the ligand substitution reactions of a ruthenium complex in acetonitrile, shedding light on the potential for similar compounds to participate in photochemical processes (Hecker, Fanwick, & McMillin, 1991).

Catalysis

Cho and Kim (2008) explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile, suggesting that this compound could be involved in similar catalytic processes (Cho & Kim, 2008).

Oxidation Processes

Ping (2003) described the oxidation of various pyridine derivatives, including those structurally related to this compound, highlighting the compound's potential in oxidation reactions (Ping, 2003).

Coordination Chemistry

Koulkes-Pujo, Motais, and Hubert-Pfalzgraf (1986) studied the reduction of a tantalum compound in acetonitrile, providing insights into coordination chemistry that could involve this compound (Koulkes-Pujo, Motais, & Hubert-Pfalzgraf, 1986).

Synthesis of Complex Compounds

Cayton et al. (1992) researched the synthesis and substitution reactions of dinuclear molybdenum complexes, indicating the potential role of this compound in complex compound synthesis (Cayton et al., 1992).

Organometallic Chemistry

Cunningham, Mcmanus, and Hynes (1990) examined the chemistry of organotin compounds, which could provide a framework for understanding the interactions of this compound in similar contexts (Cunningham, Mcmanus, & Hynes, 1990).

Polymorphism and Isomerism

Krebs, Ceglarska, and Näther (2021) conducted studies on polymorphism and isomerism in nickel(II)thiocyanate coordination compounds with 3-bromopyridine, providing insights into the structural versatility of similar compounds like this compound (Krebs, Ceglarska, & Näther, 2021).

Antibacterial Evaluation

Rahimizadeh et al. (2011) explored the antibacterial properties of thiazolo[4,5-d]pyrimidines, suggesting potential antibacterial applications for this compound derivatives (Rahimizadeh et al., 2011).

Safety and Hazards

3-Bromo-4-methylpyridine is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

The primary targets of 3-Bromo-4-methylpyridine-2-acetonitrile are phosphodiesterase type 4 (PDE4) enzymes and the benzodiazepine site on the human GABA A receptor . PDE4 enzymes play a crucial role in breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals in cells. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain.

Mode of Action

This compound interacts with its targets by serving as a potent inhibitor . It binds to the active sites of PDE4 enzymes, preventing them from breaking down cAMP . This leads to an increase in cAMP levels, which can amplify the response of cells to hormones like adrenaline. For the GABA A receptor, the compound acts as a ligand, binding to the benzodiazepine site and modulating the receptor’s activity .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition affects multiple biochemical pathways. It enhances the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. This can have downstream effects such as smooth muscle relaxation and anti-inflammatory responses . The modulation of GABA A receptor activity can influence neuronal excitability and produce sedative and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action include increased cAMP levels, altered protein phosphorylation, and modulation of neuronal excitability . These changes can lead to physiological effects such as bronchodilation, anti-inflammatory responses, and potential anxiolytic effects .

特性

IUPAC Name

2-(3-bromo-4-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQXXATXPGIYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1701600-95-4
Record name 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。